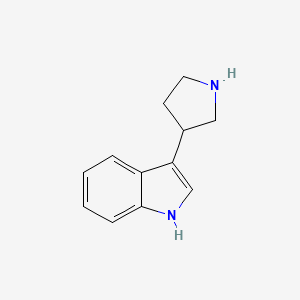

3-(Pyrrolidin-3-yl)-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Bioactive Compounds and Natural Products

The indole ring system, a bicyclic aromatic heterocycle, is a ubiquitous motif in a vast array of natural products and synthetic compounds with significant biological activities. bohrium.comnih.govresearchgate.netijpsr.com Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it a versatile scaffold for engaging with diverse biological targets. bohrium.comijpsr.info

Indole derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govmdpi.com This broad therapeutic potential stems from the indole nucleus's ability to mimic the structure of endogenous molecules, such as the amino acid tryptophan, and to serve as a core for building molecules that interact with a multitude of receptors and enzymes. bohrium.com The indole scaffold is a key component in numerous approved drugs, highlighting its clinical importance. ijpsr.comijpsr.com

Role of Pyrrolidine (B122466) Ring Systems in Modulating Biological Activity

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another crucial building block in medicinal chemistry. nih.govnih.gov Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the pharmacophore space compared to its aromatic counterpart, pyrrole. nih.govnih.govresearchgate.net This three-dimensionality is often critical for achieving high-affinity and selective binding to biological targets. nih.govnih.gov

The pyrrolidine moiety can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are key determinants of its pharmacokinetic profile. pharmablock.com Furthermore, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological macromolecules. pharmablock.com The stereochemistry of substituted pyrrolidine rings can also lead to distinct biological profiles for different stereoisomers. nih.govnih.gov

Rationale for Investigating 3-(Pyrrolidin-3-yl)-1H-indole as a Privileged Chemical Scaffold

The fusion of the indole and pyrrolidine rings into the this compound scaffold creates a molecule with the potential for enhanced biological activity and improved drug-like properties. This combination is considered a "privileged scaffold" because it has been found to be a recurring motif in compounds that bind to multiple, distinct biological targets. nih.govresearchgate.netijpsr.comijpsr.info

The rationale for investigating this specific linkage is multifaceted. The C3 position of the indole ring is a common site for substitution and is often involved in key binding interactions. Attaching the pyrrolidine ring at this position can introduce a desirable three-dimensional character to the otherwise planar indole system. This can lead to novel binding modes and improved selectivity for specific targets. nih.gov The pyrrolidine ring can also serve as a versatile handle for further chemical modification, allowing for the fine-tuning of a compound's pharmacological properties. frontiersin.org Derivatives of this scaffold have shown promise in targeting a variety of receptors and transporters, particularly within the central nervous system. nih.gov

Overview of Research Areas and Methodological Approaches

Research into this compound and its derivatives spans several key areas. Synthetic chemists have developed various methodologies to construct this scaffold, often employing multi-step sequences or more convergent approaches like photocatalyzed reactions. acs.orgnih.gov These methods aim to provide efficient access to a diverse range of substituted analogs.

In the realm of medicinal chemistry, researchers are actively exploring the biological activities of these compounds. This involves screening against a panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. Structure-activity relationship (SAR) studies are then conducted to understand how different substituents on the indole and pyrrolidine rings influence biological activity. nih.gov Computational modeling and in vitro metabolic stability assays are also employed to predict the drug-like properties of these compounds and guide the design of new analogs with improved therapeutic potential. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-3-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-4,8-9,13-14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHMBCDTVQBATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593499 | |

| Record name | 3-(Pyrrolidin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3766-02-7 | |

| Record name | 3-(Pyrrolidin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyrrolidin 3 Yl 1h Indole and Its Derivatives

Strategies for Constructing the Indole-Pyrrolidine Core

The fundamental challenge in synthesizing 3-(pyrrolidin-3-yl)-1H-indole lies in the effective formation of the bond between the C3 position of the indole (B1671886) and the C3 position of the pyrrolidine (B122466) ring.

One-pot multicomponent reactions (MCRs) offer an efficient approach for the synthesis of complex molecular architectures from simple starting materials in a single step, which is advantageous in terms of time, cost, and environmental impact. dergipark.org.tr Various MCRs have been developed for the synthesis of indole derivatives. dergipark.org.trrsc.org For instance, a one-pot, three-component reaction involving an indole, an aldehyde, and a 1,3-dione compound can be catalyzed by agents like ammonium (B1175870) chloride or L-proline to produce xanthenone-linked indoles. dergipark.org.tr Another example is the synthesis of 3-pyranyl indole derivatives through a tandem Knoevenagel-Michael reaction of 3-cyanoacetyl indole, various aromatic aldehydes, and malononitrile, catalyzed by indium(III) chloride. nih.gov Similarly, novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives bearing an indole moiety have been synthesized via a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. nih.govmdpi.com While these MCRs are powerful for creating diverse indole-based scaffolds, the direct one-pot synthesis of the specific this compound core is less commonly reported, with many strategies focusing on stepwise constructions.

A modern and divergent approach for synthesizing 3-pyrrolidinyl-1H-indoles involves visible-light photocatalysis. acs.orgacs.org This method utilizes the decarboxylative coupling of α-amino acid derivatives with indoles, followed by a Friedel–Crafts alkylation. acs.orgnih.gov A key feature of this strategy is the acid-controlled divergent synthesis, where the reaction conditions can be tuned to selectively produce either 3-pyrrolidin-2-yl-1H-indoles or bis(indolyl)methanes (BIMs) from the same starting materials. acs.org

The process is initiated by the reduction of an α-amino acid-derived redox-active ester by a photocatalyst under visible light, generating an α-aminoalkyl radical. acs.org In the absence of strong acid, this radical undergoes a coupling reaction with the indole at the C3 position to form the 3-pyrrolidinyl-indole product. acs.org Conversely, the addition of an acid like KHSO₄ promotes a subsequent Friedel–Crafts reaction with a second indole molecule, leading to the formation of BIMs. acs.org This methodology operates at room temperature with low photocatalyst loadings and avoids the use of strong oxidants, offering moderate to excellent yields. acs.orgnih.gov

| Substrates | Photocatalyst | Additive | Product Type | Yield |

|---|---|---|---|---|

| α-aminoalkyl NHP ester + Indole (2 equiv.) | Ir(ppy)₃ | None | 3-Pyrrolidin-2-yl-1H-indole | Moderate to Good |

| α-aminoalkyl NHP ester + Indole (2 equiv.) | Ir(ppy)₃ | KHSO₄ (1.5 equiv.) | Bis(indolyl)methane (BIM) | Excellent |

N-alkylation is a common strategy to functionalize the indole or pyrrolidine nitrogen atoms within the this compound scaffold. This post-construction modification allows for the introduction of various substituents to modulate the compound's properties. The nitrogen atom of the indole ring is generally less nucleophilic than that of the pyrrolidine, and alkylation can also occur competitively at the C3 position. organic-chemistry.org

In the synthesis of derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione, N-alkylation is a key step. mdpi.com For example, 1-(4-bromoalkyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione intermediates can be reacted with other heterocyclic amines, such as 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine, in the presence of a base like K₂CO₃ to yield complex multi-target compounds. mdpi.com Similarly, the synthesis of potent and selective agonists for the h5-HT₁D receptor involved creating a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, where the pyrrolidine nitrogen is functionalized. acs.org The use of dimethyl carbonate (DMC) has been reported as an efficient and environmentally friendly methylating agent for the N-alkylation of various indole derivatives, catalyzed by bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com

A robust and frequently employed route to the this compound core involves a two-step process: first, the synthesis of a 3-(1H-indol-3-yl)pyrrolidine-2,5-dione (an indolylsuccinimide) intermediate, followed by its chemical reduction. asianpubs.org

The initial indolylsuccinimide can be prepared by reacting an appropriately substituted indole with maleic acid or maleimide (B117702) derivatives. asianpubs.orgnih.gov For instance, the reaction between indole and maleic acid at elevated temperatures yields 3-indolylsuccinic acid, which is then cyclized with 1,3-dimethyl urea (B33335) to form 3-(1H-indol-3-yl)-1-methyl pyrrolidine-2,5-dione. asianpubs.org Boron trifluoride etherate (BF₃-OEt₂) has also been shown to be an effective catalyst for the C3-alkylation of indoles with various maleimides to produce indolylsuccinimides in high yields. nih.gov

The crucial second step is the reduction of the dione (B5365651) (succinimide) to the corresponding pyrrolidine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. asianpubs.org The complete reduction of both carbonyl groups in the pyrrolidine-2,5-dione ring affords the desired this compound derivative. asianpubs.org This method allows for the synthesis of various analogs by using substituted indoles or N-substituted maleimides in the initial step.

| Dione Precursor | Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| 3-(1H-Indol-3-yl)-1-methylpyrrolidine-2,5-dione | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 3-(1-Methylpyrrolidin-3-yl)-1H-indole | Not specified, but effective |

Enantioselective Synthesis of Chiral this compound Derivatives

The C3 position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Given that the biological activity of chiral molecules often resides in only one enantiomer, methods for enantioselective synthesis are of high importance. mdpi.com

The chiral auxiliary approach is a classical and effective strategy for asymmetric synthesis. rsc.org This method involves covalently attaching a chiral molecule (the auxiliary) to a racemic substrate, which creates a mixture of diastereomers. Because diastereomers have different physical properties, they can be separated using standard techniques like chromatography. mdpi.com After separation, the chiral auxiliary is cleaved to yield the individual, optically pure enantiomers of the target compound. mdpi.com

This strategy has been successfully applied to the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives, a close analog of the pyrrolidine target. mdpi.com In this work, racemic 3-(piperidin-3-yl)-1H-indole derivatives were N-alkylated with a chiral reagent, (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. mdpi.com This reaction produced a mixture of diastereomers that were then separated by column chromatography. mdpi.com Subsequent hydrogenolysis removed the chiral auxiliary from the separated diastereomers, affording the pure (R) and (S) enantiomers of the final products. mdpi.com The absolute configuration of the final products was confirmed by X-ray crystallography. mdpi.com This principle of diastereomeric separation guided by a chiral auxiliary is a powerful tool for accessing enantiopure this compound derivatives. caltech.eduresearchgate.net

| Racemic Substrate | Chiral Auxiliary | Key Steps | Final Products |

|---|---|---|---|

| rac-3-(Piperidin-3-yl)-1H-indole | (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | 1. N-alkylation to form diastereomers 2. Chromatographic separation 3. Hydrogenolysis to remove auxiliary | (R)-3-(piperidin-3-yl)-1H-indole and (S)-3-(piperidin-3-yl)-1H-indole |

Asymmetric Catalysis in Indole-Pyrrolidine Coupling

The creation of the chiral center at the C3 position of the pyrrolidine ring directly attached to the indole nucleus is a critical challenge in the synthesis of this compound. Asymmetric catalysis offers powerful solutions, primarily through methods that construct the pyrrolidine ring enantioselectively using the indole as a key building block.

Organocatalytic strategies have been particularly successful. The asymmetric Michael addition of nucleophiles to nitroalkenes is a well-established method for building highly functionalized, enantioenriched structures. mdpi.comnih.gov Pyrrolidine-based chiral secondary amines are often used as catalysts in these reactions, which can proceed with excellent enantioselectivity (up to 99% ee). mun.ca A prominent approach involves the organocatalytic Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes, which forges the C-C bond at the indole C3 position. acs.org The design of highly effective chiral amine catalysts, such as (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone, has enabled the conjugate addition of various indoles to a range of unsaturated aldehydes with high yield and enantiocontrol (up to 97% ee). acs.org

Another powerful strategy is the asymmetric [3+2] cycloaddition. The reaction between azomethine ylides and an appropriate dipolarophile can generate highly substituted pyrrolidines. rsc.orgdokumen.pub For instance, the stereodivergent synthesis of indolyl-pyrrolidines has been achieved through the [3+2] cyclization of iminoesters with indolyl nitroalkenes, where different metal complexes can control the exo/endo selectivity. researchgate.net

More recently, biocatalysis has emerged as a potent tool for creating chiral N-heterocycles. nih.govacs.org Engineered enzymes, particularly evolved variants of cytochrome P450, can catalyze the intramolecular C(sp³)–H amination of tailored azide (B81097) precursors to construct chiral pyrrolidine and indoline (B122111) rings with good to excellent enantioselectivity. nih.govacs.org While direct enzymatic coupling of a pre-formed pyrrolidine to an indole is not yet established, these methods highlight the potential of biocatalysis in accessing complex chiral scaffolds from simple starting materials.

| Catalytic Method | Reactants | Catalyst/System | Key Features | Reference(s) |

| Organocatalytic Friedel-Crafts | Indoles + α,β-Unsaturated Aldehydes | Chiral Imidazolidinone | High enantioselectivity (up to 97% ee) | acs.org |

| Organocatalytic Michael Addition | Ketones + Nitroalkenes | Pyrrolidine-based diamines/triamines | Generates two contiguous stereocenters | mun.ca |

| Asymmetric [3+2] Cycloaddition | Iminoesters + Indolyl Nitroalkenes | IAP-Ni(OAc)₂ or PyBidine-Cu(OTf)₂ | Stereodivergent synthesis of exo or endo products | researchgate.net |

| Biocatalytic C-H Amination | Organic Azides | Engineered Cytochrome P411 | Forms chiral pyrrolidines via nitrene insertion | nih.govacs.org |

Functionalization and Derivatization Strategies

Once the core this compound structure is assembled, its properties can be finely tuned through functionalization of the indole ring, modification of the pyrrolidine nitrogen, and the introduction of side chains onto the pyrrolidine ring itself.

The indole nucleus is amenable to substitution at several positions, allowing for the modulation of the electronic and steric properties of the molecule. The most reactive position for electrophilic substitution is C3, which is why it is the common point of attachment for the pyrrolidine ring. wikipedia.org Further functionalization generally targets the indole nitrogen (N1) or the benzene (B151609) portion of the heterocycle (C4, C5, C6, C7).

N1-Substitution: The indole nitrogen is readily functionalized. A common modification is the introduction of a sulfonyl group, such as in N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole derivatives. nih.govresearchgate.net This modification can significantly impact the molecule's interaction with biological targets.

Benzene Ring Substitution: A wide array of substituents can be introduced onto the carbocyclic ring of the indole. For example, derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been synthesized with electron-donating groups like methoxy (B1213986) (-OCH₃) at the C5 position, or electron-withdrawing groups like cyano (-CN) at the same position. nih.govresearchgate.net Halogenated indoles, such as those with chloro or bromo substituents, are also valuable as they can serve as handles for further cross-coupling reactions. acs.org These modifications are crucial for exploring structure-activity relationships (SAR). acs.orgnih.gov

| Position | Substituent | Example Compound Class | Purpose/Significance | Reference(s) |

| N1 | Arylsulfonyl | N(1)-Benzenesulfonyl-3-(pyrrolidin-3-yl)-1H-indole | Modulate receptor binding affinity | nih.govresearchgate.net |

| C5 | Methoxy (-OCH₃) | 3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione | Introduce electron-donating group, explore SAR | nih.gov |

| C5 | Cyano (-CN) | 3-(5-Cyano-1H-indol-3-yl)pyrrolidine-2,5-dione | Introduce electron-withdrawing group, explore SAR | nih.gov |

| C6 | Chloro (-Cl) | 6-Chloro-indole adducts | Provide handle for further functionalization | acs.org |

The secondary amine of the pyrrolidine ring is a key site for derivatization, providing a straightforward way to introduce a variety of functional groups and appendages that can alter the compound's solubility, basicity, and biological target engagement.

Alkylation is a common modification. Simple N-alkylation, such as the introduction of a methyl group to form N-methyl-3-(indol-3-yl)pyrrolidine, is frequently performed. nih.govasianpubs.org More complex alkyl groups, such as butyl chains linked to arylpiperazines, have been used to create multi-target ligands. core.ac.uk These modifications can be achieved via standard methods, including reductive amination or substitution reactions with alkyl halides. core.ac.uk

| Modification Type | Reagent/Method | Resulting Group | Purpose | Reference(s) |

| N-Alkylation | Formaldehyde/Reducing Agent | N-Methyl | Simple modification for SAR studies | nih.govasianpubs.org |

| N-Alkylation | 1-Bromo-4-chlorobutane | N-(4-chlorobutyl) | Linker for attaching other moieties | core.ac.uk |

| N-Alkylation | Methylbenzylamine | N-Methylbenzyl | Introduce bulky, aromatic groups | acs.org |

| N-Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | N-Trifluoroacetyl | Protection or electronic modulation |

Beyond the nitrogen, the carbon framework of the pyrrolidine ring can be substituted to introduce diverse side chains and achieve greater structural complexity. These modifications can rigidly define the orientation of key pharmacophoric elements.

One strategy involves using a partially unsaturated pyrrolidine precursor, such as a 2,5-dihydro-1H-pyrrole (pyrroline). For example, N(1)-arylsulfonyl-3-(4-chloro-1-methyl-2,5-dihydro-1H-pyrrol-3-yl)-1H-indole has been synthesized, where the chloro-substituent on the pyrroline (B1223166) ring provides an additional point of diversity. nih.govresearchgate.net

A more advanced approach to diversification involves the creation of spirocyclic systems. The indole C3 position can be used as a spiro center to fuse the pyrrolidine ring in a rigid, three-dimensional orientation. This has been extensively explored in the context of spiro-oxindoles, where the pyrrolidine ring attached at the C3 position is heavily substituted. acs.org For example, spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffolds can bear substituents at the 4' and 5' positions of the pyrrolidine ring, such as chloro-fluorophenyl groups and carboxamide side chains, creating complex and conformationally constrained molecules. acs.org While these examples start from an oxindole (B195798) rather than an indole, the synthetic principle of building a highly substituted pyrrolidine ring at the C3 position is directly relevant to creating diverse side chains on the this compound scaffold.

| Strategy | Example Structure | Introduced Side Chain/Feature | Significance | Reference(s) |

| Substitution on Pyrroline | 3-(4-Chloro-2,5-dihydro-1H-pyrrol-3-yl)-1H-indole | Chloro group at C4 | Adds a functional group to the pyrrolidine backbone | nih.govresearchgate.net |

| Spirocyclic Construction | Spiro[indole-3,3′-pyrrolidine]-2-one | Fused, substituted pyrrolidine ring | Creates rigid, 3D structures with multiple diversification points | acs.org |

| Functionalized Core | 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione | Succinimide ring | The pyrrolidine ring itself is functionalized with carbonyls | nih.govnih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Pyrrolidin 3 Yl 1h Indole Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy confirms the presence and electronic environment of hydrogen atoms in a molecule. For the 3-(pyrrolidin-3-yl)-1H-indole scaffold, the ¹H NMR spectrum can be divided into two main regions: the aromatic region for the indole (B1671886) protons and the aliphatic region for the pyrrolidine (B122466) protons.

The indole moiety typically displays characteristic signals for its five aromatic protons and the N-H proton. The N-H proton (H-1) usually appears as a broad singlet at a high chemical shift (δ > 10 ppm) due to its acidic nature. The C-2 proton is a singlet or a small doublet, often around δ 7.0-7.5 ppm. The protons on the benzene (B151609) ring (H-4, H-5, H-6, H-7) appear between δ 7.0 and 8.0 ppm, with splitting patterns determined by their coupling to adjacent protons.

The pyrrolidine ring's protons are found in the more shielded aliphatic region (typically δ 1.5-4.0 ppm). The spectrum would show complex multiplets for the methylene (B1212753) protons (at C-2', C-4', C-5') and the methine proton (at C-3'), which is directly attached to the indole ring. The chemical shift and multiplicity of these protons are highly dependent on the ring's conformation and the nature of any substituents.

As a reference, the ¹H NMR spectral data for the analogue 3-(piperidin-3-yl)-1H-indole provides insight into the expected values for the indole portion of the scaffold nih.gov.

Table 1: Representative ¹H NMR Data for the Indole Moiety in a 3-(Piperidin-3-yl)-1H-indole Analogue Data obtained for a derivative in CDCl₃ solvent. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

| Proton Position | Chemical Shift (δ) | Multiplicity |

| Indole N-H | ~8.1 | br s |

| H-2 | ~7.0 | d |

| H-4 | ~7.7 | d |

| H-5 | ~7.1 | t |

| H-6 | ~7.2 | t |

| H-7 | ~7.4 | d |

This interactive table summarizes the typical proton NMR signals for the indole core.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment.

For this compound, the eight carbons of the indole ring typically resonate in the aromatic region (δ 110-140 ppm). The C-3 position, being attached to the pyrrolidine ring and adjacent to the indole nitrogen, shows a distinct chemical shift, often more shielded than the other aromatic carbons. The carbons of the pyrrolidine ring (C-2', C-3', C-4', C-5') appear in the aliphatic region (δ 25-60 ppm).

Detailed ¹³C NMR data from studies on N-acylated derivatives of the 3-(piperidin-3-yl)-1H-indole analogue confirm these general assignments and provide a reference for the indole framework. nih.gov

Table 2: Representative ¹³C NMR Data for a 3-(Piperidin-3-yl)-1H-indole Analogue Derivative Data obtained in CDCl₃ solvent. Chemical shifts (δ) are in ppm.

| Carbon Position | Chemical Shift (δ) |

| C-2 | 122.0 |

| C-3 | 119.0 |

| C-3a | 126.6 |

| C-4 | 118.9 |

| C-5 | 119.2 |

| C-6 | 122.0 |

| C-7 | 111.3 |

| C-7a | 136.2 |

| C-α (Piperidine) | 60.4 |

| C-β (Piperidine) | 34.4 |

| C-γ (Piperidine) | 25.9 |

| C-δ (Piperidine) | 31.1 |

| C-ε (Piperidine) | 50.6 |

This interactive table outlines the carbon-13 NMR signals for a closely related piperidinyl analogue, illustrating the chemical shifts for both the indole and heterocyclic portions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning ¹H and ¹³C signals and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the proton-proton connectivity within the indole and pyrrolidine rings separately. For example, correlations would be expected between H-4, H-5, H-6, and H-7 on the indole ring and among the adjacent protons on the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique is invaluable for assigning the signals of the pyrrolidine CH and CH₂ groups and definitively linking the proton signals to their corresponding carbons in the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the two ring systems. A key correlation would be observed between the proton at C-3' of the pyrrolidine ring and the carbons at C-3 and C-3a of the indole ring, confirming the substitution pattern.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining the relative stereochemistry and conformational preferences of the molecule, such as the spatial relationship between substituents on the pyrrolidine ring and the indole core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₄N₂), the exact monoisotopic mass is 186.1157 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

The fragmentation pattern in electron ionization (EI-MS) or tandem mass spectrometry (MS/MS) provides clues about the molecular structure. Key fragmentation pathways for this scaffold would likely include:

Cleavage of the C-C bond between the indole and pyrrolidine rings.

Fragmentation of the pyrrolidine ring , often initiated by the loss of a hydrogen atom followed by ring-opening or cleavage adjacent to the nitrogen atom.

Characteristic fragmentation of the indole nucleus , which is relatively stable but can undergo specific cleavages. scirp.orgresearchgate.net

Studies on related prenylated indole derivatives show characteristic losses of side chains from the C-3 position, leading to stable indole cation fragments at m/z 130 and 132, which are indicative of the indole core. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

N-H Stretching: Both the indole and the secondary amine of the pyrrolidine ring possess N-H bonds. The indole N-H stretch typically appears as a sharp peak around 3400 cm⁻¹. The pyrrolidine N-H stretch is expected in a similar region, around 3350-3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the indole ring are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C bond stretching within the indole ring gives rise to several characteristic bands in the 1620-1450 cm⁻¹ region.

N-H Bending: The N-H bending vibrations for both rings appear in the 1650-1500 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the aromatic ring. Detailed analysis of the Raman spectra of indole and its derivatives has led to consistent assignment of the various vibrational modes. nih.gov

Single Crystal X-ray Crystallography for Molecular Structure and Absolute Configuration Determination

Single crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsional angles. For chiral molecules like substituted 3-(pyrrolidin-3-yl)-1H-indoles, this technique can also be used to determine the absolute configuration of stereocenters.

This technique provides unambiguous proof of the molecular structure and conformation in the solid state, which is invaluable for validating computational models and understanding structure-activity relationships.

Based on a comprehensive search of scientific literature, it is not possible to provide a detailed article on the computational and theoretical investigations of this compound that strictly adheres to the requested outline. The search did not yield any specific studies that have performed and published data on the Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO), Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), or detailed conformational analysis for this particular compound.

While computational studies exist for related structures, such as tryptamine (B22526) and other indole derivatives, this information does not directly apply to this compound. Presenting data from these related but distinct molecules would be scientifically inaccurate and would violate the explicit instructions to focus solely on the specified compound.

Therefore, the requested article cannot be generated with the required level of scientific accuracy and detail due to the absence of specific research data in the public domain.

Computational and Theoretical Investigations of 3 Pyrrolidin 3 Yl 1h Indole

Molecular Modeling and Dynamics

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For derivatives of the 3-(pyrrolidin-3-yl)-1H-indole scaffold, ligand-based pharmacophore models are often developed in conjunction with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies to guide the design of new, more potent ligands.

In studies of structurally related indole (B1671886) derivatives, pharmacophore models typically identify several key features that are crucial for biological activity. These often include:

Aromatic Rings (AR): The indole nucleus itself is a primary feature, often involved in π-π stacking or hydrophobic interactions within a receptor binding site.

Hydrogen Bond Donors (HBD): The N-H group of the indole ring is a critical hydrogen bond donor.

Hydrogen Bond Acceptors (HBA): The nitrogen atom within the pyrrolidine (B122466) ring can act as a hydrogen bond acceptor.

Positive Ionizable (PI) or Cationic Center: The pyrrolidine nitrogen, when protonated under physiological conditions, provides a key cationic center for electrostatic interactions.

Hydrophobic (HY) regions: Alkyl or aryl substituents on either the indole or pyrrolidine rings contribute to hydrophobic interactions.

A 3D-QSAR study on indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid (Aβ) aggregation complemented a pharmacophore model by identifying the physicochemical features correlated with potency. The resulting model, which showed good predictive statistics, helps in estimating the inhibitory potency of newly designed compounds. nih.govnih.gov Similarly, a combined pharmacophore and 3D-QSAR study on a series of indole-piperazine derivatives targeting the serotonin (B10506) transporter and dopamine (B1211576) D2 receptor was conducted to understand the structure-activity relationships. scispace.com These computational models provide a predictive framework to refine the design of new this compound derivatives with enhanced biological activity.

Table 1: Common Pharmacophoric Features of Indole-Pyrrolidine Scaffolds

| Feature | Description | Potential Interaction |

| Aromatic Ring (AR) | The 1H-indole ring system | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor (HBD) | The N-H proton of the indole ring | Hydrogen bonding with acceptor groups on the target protein |

| Hydrogen Bond Acceptor (HBA) | The lone pair on the pyrrolidine nitrogen | Hydrogen bonding with donor groups on the target protein |

| Positive Ionizable (PI) | The protonated pyrrolidine nitrogen | Electrostatic or ionic interactions |

| Hydrophobic Center (HY) | Substituents on the scaffold | van der Waals forces, hydrophobic interactions |

Molecular Docking for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. For this compound derivatives, docking studies have been instrumental in rationalizing their biological activity against various targets.

Studies on analogous indole derivatives have demonstrated their potential to bind to a range of protein targets. For instance, docking simulations of indole-piperazine compounds at the dopamine D2 receptor showed that the indole moiety often occupies a deep hydrophobic sub-pocket. scispace.com The protonated nitrogen of the basic side chain (analogous to the pyrrolidine ring) typically forms a crucial coulombic interaction with a key acidic residue, such as Asp114 in the D2 receptor. scispace.com

In another study, newly synthesized indole derivatives were docked against the cyclooxygenase-2 (COX-2) enzyme. The results predicted strong binding affinities, with docking scores significantly better than the reference drug. nih.govescholarship.org The interactions observed included hydrogen bonds with key residues like ARG120 and TYR355, as well as hydrophobic interactions within the active site. nih.gov

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative prediction of how strongly a ligand binds to a target. Lower binding energy values indicate a more favorable interaction.

Table 2: Example Docking Results for Indole Derivatives Against Protein Targets

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Indole-piperazine derivative | Dopamine D2 Receptor | Asp114, Cys118, Trp386 | Not specified, but strong coulombic interaction noted |

| 3-Ethyl-1H-indole derivative | Cyclooxygenase-2 (COX-2) | ARG120, TYR355, ALA527 | -10.40 to -11.35 |

| Indole-based scaffold | UDP-N-acetylmuramate-L-alanine ligase | Not specified | -11.5 |

| Indole-based scaffold | Human lanosterol (B1674476) 14α-demethylase | Not specified | -8.5 |

These studies underscore the utility of molecular docking in predicting ligand-protein interactions and guiding the optimization of this compound derivatives as potential therapeutic agents.

Mechanistic Studies of Chemical Transformations

The synthesis of the this compound core and its derivatives often involves complex chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions, controlling selectivity, and expanding the synthetic utility. A prevalent method for constructing the pyrrolidine ring attached to an indole scaffold is the [3+2] cycloaddition reaction.

This reaction typically involves the in situ generation of an azomethine ylide, which then acts as a 1,3-dipole. In the context of synthesizing spiro[indoline-3,2'-pyrrolidine] systems, which are structurally analogous, the azomethine ylide is often generated from the decarboxylative condensation of isatin (an indole-2,3-dione) and an amino acid like sarcosine (B1681465) or proline. nih.gov This ylide then reacts with a dipolarophile (an alkene) to form the five-membered pyrrolidine ring in a highly controlled manner. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to investigate the mechanisms of these transformations. DFT calculations can map out the entire reaction pathway, identifying intermediates and transition states, thereby providing a detailed picture of how the reaction proceeds. nih.govrsc.org For example, mechanistic studies on the copper-catalyzed intramolecular C-H amination to form pyrrolidines proposed a catalytic cycle involving Cu(I)/Cu(II) oxidation states, a hypothesis supported by DFT investigations. nih.gov

Regio- and Stereoselectivity Investigations

Many synthetic routes to this compound derivatives can potentially yield multiple isomers. Controlling the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the product) is a primary challenge in synthetic chemistry.

The [3+2] cycloaddition of azomethine ylides is a powerful tool for this purpose, as it often proceeds with high levels of both regio- and stereoselectivity. scispace.comnih.gov The regioselectivity is governed by the electronic properties of the reacting species. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (the azomethine ylide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. rsc.org Typically, the electron-rich carbon of the ylide reacts with the most electron-deficient carbon of the alkene. scispace.com Secondary orbital interactions can also play a role in favoring one regioisomer over another. scispace.com

The stereoselectivity of the cycloaddition is also highly controlled, often leading to the exclusive formation of a single diastereomer. nih.gov This is dictated by the geometry of the approach of the dipole and dipolarophile during the transition state. DFT studies on the synthesis of spirooxindole pyrrolidine derivatives have shown that the reaction proceeds with high diastereoselectivity, favoring the endo-isomer. rsc.org The relative energies of the different possible transition states, as calculated by DFT, can explain the observed product distribution.

Table 3: Factors Influencing Selectivity in Pyrrolidine Synthesis

| Selectivity Type | Controlling Factors | Theoretical Explanation |

| Regioselectivity | Electronic nature of reactants, Solvent polarity, Temperature | Frontier Molecular Orbital (FMO) theory, Secondary orbital interactions |

| Stereoselectivity | Steric hindrance, Transition state geometry | Steric approach control, Lowest energy transition state pathway |

Transition State Analysis

Transition state analysis is a computational approach that focuses on the highest energy point along a reaction coordinate—the transition state (TS). The geometry and energy of the TS determine the rate and selectivity of a chemical reaction. DFT calculations are the primary tool for locating and characterizing transition states in complex organic reactions, such as those used to synthesize this compound derivatives.

In the context of the [3+2] cycloaddition reactions, DFT studies have been used to model the transition states for different possible pathways (e.g., leading to endo vs. exo products, or different regioisomers). rsc.org By comparing the calculated activation energies (the energy difference between the reactants and the transition state), chemists can predict which pathway is kinetically favored and therefore which product will be predominantly formed.

For example, a DFT study on the synthesis of spirooxindole pyrrolidine derivatives found that the cycloaddition proceeds via four different, closely-lying transition states. rsc.org Thermochemical analysis of these transition states revealed that the pathway leading to the experimentally observed meta-regioisomeric and endo-stereoisomeric product was the most energetically favorable. rsc.org Such analyses provide deep mechanistic insight, rationalizing experimental observations and enabling the predictive design of new selective reactions. Computational studies have also elucidated the transition states for other pyrrolidine-forming reactions, such as the intramolecular amination of C-H bonds, revealing the energetic profiles and the influence of catalysts and ligands on the reaction barriers. nih.gov

Molecular Interactions and Recognition Mechanisms

Non-Covalent Interactions in Crystal Packing and Solution

The spatial arrangement of molecules in a crystal lattice and their behavior in solution are governed by a delicate balance of attractive and repulsive non-covalent forces. For indole (B1671886) derivatives, these interactions are critical for stabilizing the crystal packing. researchgate.netnih.gov

Hydrogen bonds are significant drivers of molecular assembly in indole-containing structures. The indole ring contains an N-H group that can act as a hydrogen bond donor, while the pyrrolidine (B122466) nitrogen can act as a hydrogen bond acceptor. In the solid state, molecules often form networks stabilized by N-H···O and C-H···O hydrogen bonds, which link molecules together. researchgate.netiucr.org In related spiro-oxindole pyrrolidine systems, N-H···O hydrogen bonds are explicitly noted as primary contributors to the stability of the molecular packing. researchgate.net The presence of oxygen-containing functional groups in a binding pocket or solvent can lead to these crucial interactions. The interplay of these bonds often results in the formation of specific, repeating motifs within the crystal structure. iucr.org

Van der Waals forces, though weaker than hydrogen bonds and π-stacking, are ubiquitous and collectively contribute significantly to the stability of the molecular packing. researchgate.netoalib.com These non-specific attractive forces arise from temporary fluctuations in electron density and are crucial for the close packing of molecules in the crystal lattice. pensoft.net Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, often reveals that H···H contacts, a major component of van der Waals forces, account for a large percentage of the close contacts in the crystal packing of related heterocyclic compounds. iucr.org

Ligand-Biomacromolecule Interaction Principles

The 3-(Pyrrolidin-3-yl)-1H-indole scaffold is a key component in the design of various biologically active molecules. nih.gov Its ability to interact with biomacromolecules like proteins is a direct result of the distinct properties of its indole and pyrrolidine rings.

Both the indole and pyrrolidine rings play specific and vital roles when the molecule fits into the binding pocket of a protein.

Indole Ring: The indole nucleus is a privileged scaffold in medicinal chemistry. mdpi.com Its aromatic nature allows it to participate in hydrophobic interactions within non-polar regions of a binding pocket. nih.gov The flat, planar structure of the indole ring is ideal for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. pharmascholars.com Furthermore, the N-H group of the indole can act as a hydrogen bond donor, forming a critical anchor point with amino acid residues like aspartate or glutamate. nih.govnih.gov

Pyrrolidine Ring: The non-planar, sp3-hybridized nature of the pyrrolidine ring provides a three-dimensional character that allows for better spatial exploration of a binding pocket compared to flat aromatic systems. nih.gov The nitrogen atom in the pyrrolidine ring is basic and can be protonated, allowing it to form strong, charge-assisted hydrogen bonds or ionic interactions with acidic residues in the receptor. nih.gov The lipophilic nature of the pyrrolidine's carbon backbone can also engage in van der Waals or hydrophobic interactions within the target site. nih.gov This ring is often essential for enhancing binding affinity and selectivity.

Modifying the this compound core with various substituents can dramatically alter the molecule's binding potency and its selectivity for different biological targets. oalib.comnih.gov Structure-activity relationship (SAR) studies on related scaffolds consistently demonstrate the profound impact of these modifications.

The introduction of substituents can:

Introduce New Interaction Points: Adding a hydroxyl or carboxyl group can create new opportunities for hydrogen bonding. For instance, in one study on related MDM2 inhibitors, adding a -CH₂CO₂H group led to a significant improvement in potency. acs.org

Alter Steric Profile: The size and shape of a substituent influence how well the molecule fits into a binding pocket. Bulky groups may either enhance binding by filling a large pocket or reduce potency due to steric hindrance. pensoft.netacs.org

Modulate Electronic Properties: Electron-withdrawing groups (e.g., halogens) or electron-donating groups can change the electronic distribution of the indole ring, affecting its ability to participate in π-stacking and hydrogen bonding. nih.gov In some indole derivatives, adding a chloro or fluoro group at the C5 position of the indole ring enhanced potency. nih.gov

The following table summarizes findings from SAR studies on related indole-pyrrolidine scaffolds, illustrating the effect of different substituents on binding potency.

| Scaffold Position | Substituent Type | Observed Effect on Potency | Reference |

| Pyrrolidine Ring | Lipophilic groups (e.g., benzyl) | Moderate improvement | acs.org |

| Pyrrolidine Nitrogen | Small, branched alkyl chains (e.g., methyl-cyclopropyl) | Dramatic improvement | acs.org |

| Indole C5 Position | Chloro or Fluoro groups | Enhanced potency | nih.gov |

| Phenyl Ring (attached to core) | Diethylamino group | Enhanced potency | nih.gov |

These principles guide medicinal chemists in the rational design of new molecules based on the this compound scaffold, optimizing their interactions with specific biological targets to achieve desired therapeutic effects. mdpi.comacs.org

Biological Activity Profiles and Mechanistic Insights of 3 Pyrrolidin 3 Yl 1h Indole Derivatives

Modulation of Neurotransmitter Receptors

Derivatives of 3-(pyrrolidin-3-yl)-1H-indole have shown significant promise as modulators of various neurotransmitter systems, which are crucial in the pathophysiology of psychiatric and neurological disorders. uj.edu.pl The research has largely centered on their interactions with serotonin (B10506) and dopamine (B1211576) receptors and transporters.

Serotonin (5-HT) Receptor Affinity and Specificity (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

A substantial body of research has been dedicated to synthesizing 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluating their affinity for various serotonin (5-HT) receptor subtypes. researchgate.net Many of these compounds display high to moderate affinity for the 5-HT1A receptor, a key target in the treatment of depression and anxiety. nih.govnih.gov For instance, in one study, compound 4d was identified with a particularly high affinity for the 5-HT1A receptor, exhibiting a Kᵢ value of 0.4 nM. nih.gov Another compound, 4c , from a different series, also showed a high affinity with a Kᵢ of 1.3 nM. nih.gov

Further investigations into multi-target ligands revealed compounds with promising affinities across several receptor subtypes. A series of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were evaluated for their binding to 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. uj.edu.plresearchgate.net Compound MW005 from this research demonstrated a favorable profile with significant affinities for 5-HT1A, D2, 5-HT6, and 5-HT7 receptors. researchgate.net The affinity of these derivatives is highly dependent on the substitution patterns on the core structure. nih.gov For example, compound 4f emerged as a promising candidate with a Kᵢ of 10.0 nM for the 5-HT1A receptor and was also noted for its agonistic activity at this receptor. uj.edu.plnih.gov

Table 1: Serotonin (5-HT) Receptor and Transporter Affinity of Selected this compound Derivatives

Serotonin Transporter (SERT) Inhibition

In addition to direct receptor binding, many 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been identified as potent inhibitors of the serotonin transporter (SERT). uj.edu.pl Dual-target ligands that combine 5-HT1A receptor affinity with SERT inhibition are of particular interest for developing antidepressants with potentially faster onset of action. nih.gov Several synthesized compounds exhibit high affinity for both targets. uj.edu.pl

Compound 4f , for example, not only binds to the 5-HT1A receptor but also shows very potent SERT inhibition with a Kᵢ value of 2.8 nM. uj.edu.plnih.gov Other derivatives, such as 4n and 6b , displayed even greater potency for SERT, with Kᵢ values of 1.0 nM and 1.5 nM, respectively. uj.edu.pl The length of the methylene (B1212753) spacer in these molecules was found to be a critical determinant of SERT binding affinity, with a three- or four-methylene linker often proving to be favorable. uj.edu.plnih.gov Compound 11 from another series also demonstrated high affinity for SERT with a Kᵢ of 9.2 nM. nih.gov

Dopamine (D2) Receptor Affinity

The dopaminergic system is another critical target for neuropsychiatric drug discovery, and a number of this compound derivatives have been assessed for their affinity to the dopamine D2 receptor. nih.gov The development of ligands with mixed 5-HT1A/D2 receptor profiles is a strategy for creating atypical antipsychotics. nih.gov

In a series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-diones, compound 4c emerged with a mixed profile, showing a Kᵢ of 182 nM for the D2 receptor alongside its high 5-HT1A affinity and moderate SERT inhibition. nih.gov In a separate study, compound 11 displayed a high affinity for the D2 receptor with a Kᵢ value of 51.0 nM. nih.gov Another derivative, compound 8 , which features a methoxy (B1213986) substituent, exhibited the highest affinity for the D2 receptor within its series, with a Kᵢ of 13.0 nM. nih.gov This suggests that the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione portion of the molecule is crucial for the interaction with the D2 receptor. nih.gov

Table 2: Dopamine (D2) Receptor Affinity of Selected this compound Derivatives

Anticancer Activity Mechanisms

Beyond their effects on the central nervous system, derivatives of the this compound scaffold have been explored as potential anticancer agents. Their mechanisms of action are diverse and involve targeting novel and established cancer-related pathways.

Targeting DNA G-Quadruplexes

G-quadruplexes (G4s) are non-canonical secondary DNA structures found in guanine-rich regions, such as telomeres and oncogene promoters. nih.gov The stabilization of these structures by small molecules is a promising strategy for cancer therapy as it can inhibit telomerase activity and downregulate oncogene expression. nih.gov

While direct evidence for the core this compound structure is limited, research on closely related scaffolds is noteworthy. A potent PARP-1 inhibitor, compound 1 ((2-[6-(4-pyrrolidin-1-ylmethyl-phenyl)-pyrrolo[2,3-b]pyridin-1-yl]-acetamide)), which contains an azaindole core and a pyrrolidine (B122466) moiety, has been shown to be a strong G-quadruplex binder. nih.govnih.gov This compound interacts with and stabilizes G-quadruplex structures in the human telomeric repeat sequence and the c-MYC promoter. nih.govnih.gov This dual mechanism of PARP inhibition and G4 stabilization suggests a potential synergistic anticancer effect and provides a foundation for designing indole-pyrrolidine derivatives that specifically target these DNA structures. nih.gov

Modulation of Protein-Protein Interactions (e.g., MDM2-p53)

A key strategy in modern cancer therapy is the restoration of the p53 tumor suppressor pathway. plos.org In many cancers with wild-type p53, its function is inhibited by the murine double minute 2 (MDM2) oncoprotein. plos.org Disrupting the MDM2-p53 protein-protein interaction (PPI) is therefore a viable therapeutic approach. plos.org

Spirooxindole derivatives, which feature a spirocyclic fusion of an oxindole (B195798) and a pyrrolidine ring, have been developed as potent inhibitors of the MDM2-p53 interaction. acs.orgfrontiersin.org The initial spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffold was a pioneering effort in this class. researchgate.net However, these first-generation compounds were prone to epimerization, leading to chemical instability. researchgate.netnih.gov

Subsequent research led to the development of a more chemically stable spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold, which is not susceptible to epimerization. acs.orgresearchgate.netnih.gov Further structure-based optimization of this scaffold, inspired by natural product architectures, resulted in complex fused ring systems that bind effectively to the hydrophobic cleft of MDM2, mimicking key interactions of p53. acs.orgfrontiersin.org One such advanced compound, BI-0252 , has demonstrated high selectivity and in vivo efficacy in xenograft models, validating this class of compounds as promising anticancer agents. acs.org

Table 3: List of Compounds Mentioned

Kinase Inhibition Pathways

Derivatives of the this compound scaffold have demonstrated notable potential as kinase inhibitors, a class of drugs that can block the action of kinases, enzymes that are crucial for cell signaling and growth. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

One area of significant interest is the inhibition of receptor tyrosine kinases (RTKs). For instance, certain 3-(1H-pyrrol-2-yl)methylene-indolin-2-one derivatives, which share structural similarities with the this compound core, have been investigated as kinase inhibitors. researchgate.net Additionally, 3-(5-thien-3-ylpyridin-3-yl)-1H-indoles have been identified as potent inhibitors of KDR kinase, also known as VEGFR-2, a key player in angiogenesis. researchgate.netnih.gov

Furthermore, research into related indole (B1671886) structures has provided insights into potential kinase targets. For example, some indole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. researchgate.net The structural similarities between these compounds and the this compound scaffold suggest that derivatives of the latter may also exhibit activity against such kinases.

General Antiproliferative Mechanisms

The antiproliferative activity of this compound derivatives has been a major focus of investigation, with studies revealing their potential to inhibit the growth of various cancer cell lines.

A study on new 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives, including a compound with a p-pyrrolidin-1-yl substituent, demonstrated significant antiproliferative activity. nih.gov Specifically, the ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate derivative (compound 3b) was found to be a highly active antiproliferative agent with a GI50 value of 31 nM. nih.gov This compound was also more effective than the reference drug erlotinib (B232) against the MCF-7 breast cancer cell line, with an IC50 value of 32 nM. nih.gov

The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways. For instance, the aforementioned 5-chloro-indole-2-carboxylate derivatives were evaluated for their ability to inhibit EGFR, with the p-pyrrolidin-1-yl derivative showing an IC50 value of 74 nM, which is more potent than erlotinib. nih.gov Further investigation revealed that these compounds also act as potent inhibitors of the BRAFV600E kinase. nih.gov

Nortopsentin analogues, which are structurally related bis-indole alkaloids, have also been synthesized and evaluated for their antiproliferative activity. researchgate.net Some of these analogues, featuring a 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine structure, have shown potent antiproliferative effects against a panel of human tumor cell lines, with GI50 values ranging from the low micromolar to nanomolar level. researchgate.netnih.gov The mechanism of action for these compounds was found to be pro-apoptotic, associated with the externalization of plasma membrane phosphatidylserine (B164497) and mitochondrial dysfunction. researchgate.net These derivatives also induced a concentration-dependent accumulation of cells in the subG0/G1 phase of the cell cycle. researchgate.net

Antimicrobial and Anti-tubercular Activity

The indole and pyrrolidine moieties are present in numerous compounds with known antimicrobial and anti-tubercular properties, making the this compound scaffold a promising starting point for the development of new anti-infective agents. researchgate.netnih.gov

Inhibition of Bacterial Enzymes (e.g., Mtb ENR/InhA, Mycolic Acid Synthesis)

A crucial target in the fight against tuberculosis is the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. touro.edu The enzyme enoyl-acyl carrier protein reductase (InhA) plays a key role in this pathway and is the target of the frontline anti-tubercular drug isoniazid (B1672263). orientjchem.orgnih.gov

Research has focused on identifying direct inhibitors of InhA that would not require activation by the KatG enzyme, thereby overcoming a common mechanism of isoniazid resistance. nih.govnih.gov Various scaffolds, including pyrrolidine carboxamides and pyrazoles, have been identified as potent inhibitors of InhA through high-throughput screening. orientjchem.org Specifically, N-((3R,5S)-1-(benzofuran-3-carbonyl)-5-carbamoylpyrrolidin-3-yl)-1H-pyrazole-5-carboxamide derivatives have been reported as direct and strong inhibitors of InhA. orientjchem.org

While direct studies on this compound derivatives as InhA inhibitors are limited, the known activity of related pyrrolidine-containing compounds suggests that this scaffold could be a valuable starting point for designing new inhibitors of mycolic acid synthesis.

Broad-Spectrum Antimicrobial Effects

Derivatives of this compound and related structures have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.

Studies on novel pyrrolidine derivatives have shown moderate antimicrobial activities against selected bacterial and fungal species. researchgate.net For instance, certain synthesized pyrrolidine compounds displayed MIC values ranging from 16 to 256 µg/mL against the tested microorganisms. researchgate.net

Furthermore, indole-3-carboxamido-polyamine conjugates have been investigated for their intrinsic antimicrobial activity and their ability to potentiate the action of existing antibiotics. mdpi.com Some of these conjugates, particularly 5-bromo-substituted indole analogues, exhibited broad-spectrum activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with MIC values as low as ≤ 0.28 µM. mdpi.com The mechanism of action for these compounds is believed to involve the disruption of the bacterial membrane. mdpi.com

Indolicidin, an antimicrobial peptide rich in tryptophan, and its analogs have also been studied for their broad-spectrum activity. nih.gov This highlights the general potential of indole-containing structures in the development of new antimicrobial agents.

Anti-inflammatory Potential

The anti-inflammatory properties of indole and pyrrolidine derivatives have been well-documented, suggesting that the this compound scaffold could be a valuable template for the design of new anti-inflammatory drugs. nih.govmdpi.comresearchgate.netkisti.re.kr

Research on new pyrrolidine derivatives has demonstrated their potential as anti-inflammatory agents. In one study, newly synthesized compounds were evaluated for their in vivo anti-inflammatory activity, with some exhibiting significant effects. nih.gov The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov

Similarly, various indole derivatives have been synthesized and evaluated for their anti-inflammatory activity. mdpi.com For instance, a study on N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide demonstrated its potential to inhibit leukocyte migration in a carrageenan-induced peritonitis model. mdpi.com The anti-inflammatory and immunomodulatory activity of indole groups is thought to be mediated through targets such as phospholipase A2, COX-2, and cytokines. mdpi.com

Other Pharmacological Activities

Beyond the activities detailed above, the versatile this compound scaffold and its constituent parts have been explored for a range of other pharmacological applications.

For example, 3-pyrrolidine-indole derivatives have been investigated as 5-HT2-selective receptor modulators for the potential treatment of mental disorders. nih.gov The serotonin receptor is a key biological target for a variety of neurological and psychiatric conditions.

Additionally, the pyrrolidine ring is a common feature in compounds with diverse biological activities, including use as anticonvulsants and in the treatment of central nervous system diseases. researchgate.netnih.gov The synthesis and pharmacological activity of 3-(2-pyrrolidinyl)indoles have been explored, indicating their potential effects on the central nervous system. nih.gov

The broad pharmacological potential of both the indole and pyrrolidine moieties underscores the significance of the this compound scaffold as a promising area for future drug discovery and development across multiple therapeutic areas. rsc.org

Anticonvulsant Properties

Derivatives of pyrrolidine-2,5-dione, a structure related to the pyrrolidine part of the title compound, have been investigated for their anticonvulsant effects. Many of these derivatives have demonstrated activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comnih.gov The mechanism of action for some of these compounds is believed to involve the modulation of voltage-gated sodium and calcium channels. nih.govmdpi.com

Similarly, various indole derivatives have been synthesized and evaluated for their anticonvulsant activities. nih.gov For instance, 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones have been screened for their anticonvulsant properties in the MES model. nih.gov

While direct studies on this compound for anticonvulsant activity are not extensively documented in the reviewed literature, the known properties of both the pyrrolidine and indole nuclei suggest that hybrid molecules could exhibit interesting central nervous system activities. The pyrrolidine-2,5-dione ring is a known pharmacophore in several anticonvulsant agents, and its combination with the indole moiety could lead to novel compounds with potential efficacy in seizure disorders. nih.gov

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Test Model | Activity | Reference |

| 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives | MES and sc-PTZ | ED₅₀ of 14.90 mg/kg (MES) and 42.30 mg/kg (sc-PTZ) for the most potent compounds. | nih.gov |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES and 6 Hz tests | ED₅₀ of 62.14 mg/kg (MES) and 75.59 mg/kg (6 Hz). | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES and 6 Hz tests | ED₅₀ of 68.30 mg/kg (MES) and 28.20 mg/kg (6 Hz). | mdpi.com |

This table presents data for compounds structurally related to the pyrrolidine moiety of this compound.

Antidiabetic Activity

The pyrrolidine scaffold is a foundational structure in the development of various therapeutic agents, including those for diabetes. nih.gov Pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate metabolism. nih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into glucose is slowed, leading to better management of postprandial blood glucose levels. nih.gov

Indole derivatives have also been explored for their potential antidiabetic effects. researchgate.net One of the key targets for these compounds is Protein Tyrosine Phosphatase 1B (PTP1B), which is a negative regulator of the insulin (B600854) signaling pathway. nih.gov Inhibition of PTP1B is considered a promising strategy for the treatment of type 2 diabetes and obesity. nih.govnih.gov Research has shown that certain indole-glycyrrhetinic acid derivatives can inhibit PTP1B with IC₅₀ values in the micromolar range. nih.gov Furthermore, some indolo[1,2-b]isoquinoline derivatives have demonstrated potent α-glucosidase inhibitory activity, with some compounds being significantly more active than the standard drug, acarbose. mdpi.com

Given that both the pyrrolidine and indole cores are present in compounds with known antidiabetic activities, derivatives of this compound represent a promising area for the discovery of new antidiabetic agents.

Table 2: Antidiabetic Activity of Selected Pyrrolidine and Indole Derivatives

| Compound Class | Target Enzyme/Mechanism | Key Findings | Reference |

| Pyrrolidine derivatives | α-Amylase and α-Glucosidase | Inhibition of enzymes involved in carbohydrate metabolism. | nih.gov |

| Indole-glycyrrhetinic acid derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀ values for PTP1B inhibition in the range of 2.5 to 10.1 µM. | nih.gov |

| Indolo[1,2-b]isoquinoline derivatives | α-Glucosidase | Potent inhibition with IC₅₀ values significantly lower than acarbose. | mdpi.com |

| 2,3- and 2,6-dichloroindolinone | α-Glucosidase and α-Amylase | Significant in vitro inhibition of these enzymes. | aboutscience.eu |

This table summarizes findings for compounds containing the core structures found in this compound.

Antiviral and Antifungal Effects

The indole nucleus is a key pharmacophore in the synthesis of potent biological agents, including those with antiviral and antifungal properties. nih.gov Various indole derivatives have been developed and evaluated for their ability to combat viral and fungal infections. nih.gov

In terms of antiviral activity, indole-based compounds have been investigated as inhibitors of various viral targets. For instance, derivatives of ethyl 1H-indole-3-carboxylate have shown strong anti-HCV (Hepatitis C virus) effects. nih.gov The broad-spectrum antiviral drug Arbidol, which contains an indole core, is known to inhibit virus entry and membrane fusion. nih.gov

Regarding antifungal properties, a number of indole derivatives have demonstrated efficacy against a range of fungal pathogens. For example, 3-indolyl-3-hydroxy oxindole derivatives have been synthesized and shown to have moderate to excellent antifungal activities against several plant pathogenic fungi, with some compounds exhibiting superior efficacy to commercial fungicides. mdpi.comresearchgate.net The mechanism of antifungal action for some indole derivatives is thought to be related to the inhibition of enzymes crucial for fungal cell wall synthesis.

While specific studies on the antiviral and antifungal effects of this compound were not prominent in the reviewed literature, the established antimicrobial profile of the indole scaffold suggests that this class of compounds could be a valuable starting point for the development of new anti-infective agents. semanticscholar.orgnih.gov

Table 3: Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/Finding | Reference |

| 3-acetylindole derivatives | Candida albicans, Aspergillus niger | Good antifungal activity, with some compounds comparable to fluconazole. | |

| 3-indolyl-3-hydroxy oxindole derivatives | Rhizoctonia solani, Pyricularia oryzae, Botrytis cinerea, Bipolaris maydis | Potent activity, with one compound showing an EC₅₀ of 3.44 mg/L against R. solani. | mdpi.com |

| Various indole derivatives | Fusarium graminearum, Alternaria alternata, Helminthosporium sorokinianum, etc. | Broad-spectrum antifungal activities against several phytopathogenic fungi. | semanticscholar.org |

This table presents data for compounds containing the indole moiety, a key structural feature of this compound.

Structure Activity Relationship Sar Studies of 3 Pyrrolidin 3 Yl 1h Indole Scaffolds

Systematic Modification of the Indole (B1671886) Ring for Activity Optimization

The indole nucleus of the 3-(pyrrolidin-3-yl)-1H-indole scaffold offers multiple positions for substitution, allowing for a fine-tuning of the molecule's electronic and steric properties to enhance biological activity.

Research has shown that the introduction of various electron-donating and electron-accepting substituents on the indole ring significantly impacts the affinity of these compounds for their biological targets. For instance, in a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives designed as multi-target agents for depression, modifications at the C5 position of the indole ring were explored. The introduction of a fluorine atom or a methoxy (B1213986) group at this position was found to influence the affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. researchgate.netuj.edu.pl

The electronic nature of the substituent on the indole ring can modulate the electron density of the indole's π-system, which can be critical for interactions with receptor residues. The position of the substituent is also a key determinant of activity. Studies on various indole-containing compounds have demonstrated that substitutions at positions 5, 6, and 7 can have differential effects on potency and selectivity. impactfactor.org

| Indole Ring Modification | Observed Effect on Biological Activity | Target Class |

| 5-Fluoro substitution | Modulated affinity | Serotonin/Dopamine Receptors |

| 5-Methoxy substitution | Influenced binding affinity | Serotonin/Dopamine Receptors |

| General electron-donating groups | Can enhance binding to certain targets | Various |

| General electron-withdrawing groups | Can alter binding profiles and selectivity | Various |

Influence of Pyrrolidine (B122466) Substitutions on Biological Efficacy and Selectivity

The pyrrolidine ring is a key feature of the this compound scaffold, and its substitution pattern plays a pivotal role in determining biological efficacy and selectivity. The non-planar, three-dimensional nature of the pyrrolidine ring allows for the exploration of chemical space in a way that flat aromatic rings cannot. nih.govresearchgate.net

Substituents on the pyrrolidine ring can influence the molecule's interaction with its biological target through steric and electronic effects. For example, the introduction of a methyl group at the C-3 position of the pyrrolidine ring in certain selective androgen receptor modulators (SARMs) was shown to improve metabolic stability. researchgate.net In other cases, the nature and position of substituents on the pyrrolidine ring have been shown to be critical for potent and selective inhibition of enzymes or receptors. nih.govresearchgate.net

The basicity of the pyrrolidine nitrogen can also be modulated by substituents, which can be a crucial factor for compounds targeting receptors that have an anionic binding site. Furthermore, the stereochemistry of the substituents on the pyrrolidine ring can have a profound impact on biological activity, a concept that is further explored in section 7.4.

| Pyrrolidine Ring Modification | Observed Effect on Biological Activity | Target Class |

| C-3 Methyl substitution | Improved metabolic stability | Androgen Receptor |

| Phenyl substitutions | Influenced in vitro potency | Various |

| Introduction of chiral centers | Promoted selectivity | Various |

| N-alkylation | Can modulate receptor affinity and selectivity | Various |

Conformational Freedom and Bioactive Conformation Relationship

Locking the molecule into a specific, "bioactive" conformation through the introduction of conformational constraints is a common strategy in drug design to enhance potency and selectivity. For the this compound scaffold, constraining the rotational freedom between the indole and pyrrolidine rings can lead to a more favorable interaction with the target. This can be achieved by incorporating the pyrrolidine ring into a more rigid bicyclic or spirocyclic system. researchgate.netmdpi.com

Computational modeling and experimental techniques such as NMR spectroscopy are often employed to study the conformational preferences of these molecules and to identify the bioactive conformation. Understanding the relationship between conformational freedom and biological activity is essential for the rational design of more potent and selective analogs.

Stereochemical Implications for Receptor Binding and Efficacy

The this compound scaffold contains at least one chiral center at the C-3 position of the pyrrolidine ring. The presence of additional substituents on the pyrrolidine ring can introduce further stereocenters. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. nih.govwvu.edu

The different spatial arrangement of atoms in enantiomers can lead to differential binding affinities for their biological targets. One enantiomer may bind with high affinity, leading to the desired therapeutic effect, while the other enantiomer may have lower affinity, be inactive, or even cause undesirable side effects.

For instance, studies on the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole, a compound structurally related to the this compound scaffold, revealed stereogenic differentiation in their serotonergic pharmacology. nih.govdrugbank.com This highlights the importance of synthesizing and evaluating individual enantiomers to fully understand the SAR of this class of compounds. The absolute configuration of the chiral centers can be a critical determinant of receptor binding and efficacy. nih.gov

| Stereoisomer | Observed Effect on Biological Activity | Target Class |

| (R)-enantiomer | Often exhibits different potency and/or selectivity compared to the (S)-enantiomer | Various |